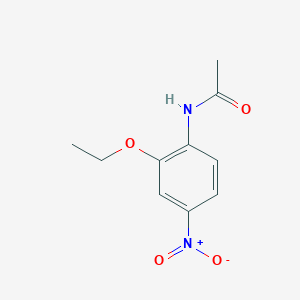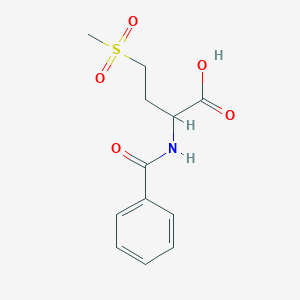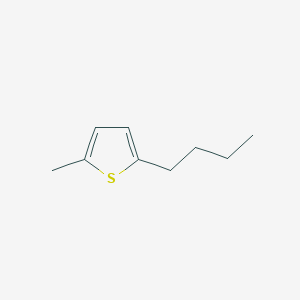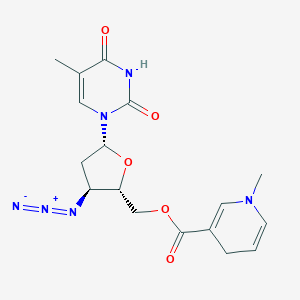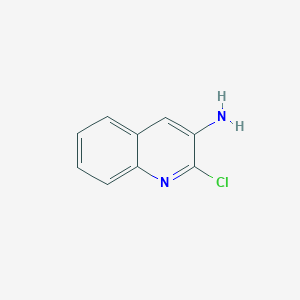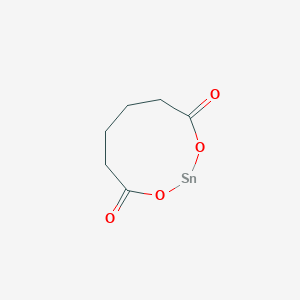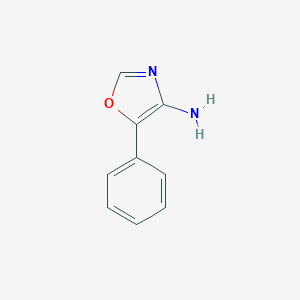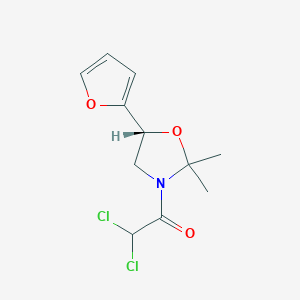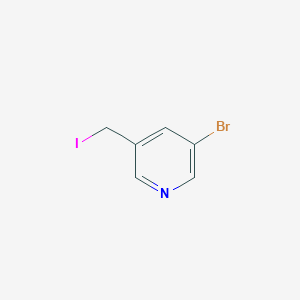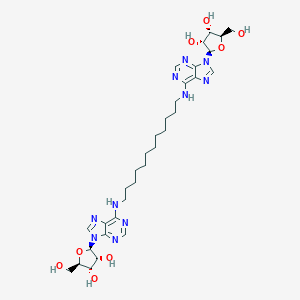
Bnadd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bnadd is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method of Bnadd involves a complex process that requires expertise in organic chemistry. In
Mécanisme D'action
Bnadd has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -9. It also inhibits the activation of NF-κB, a transcription factor that promotes cell survival and proliferation. Bnadd has been shown to bind to DNA and induce structural changes, which may contribute to its anticancer properties. In bioimaging, Bnadd acts as a fluorescent probe by binding to biomolecules and emitting fluorescence upon excitation.
Effets Biochimiques Et Physiologiques
Bnadd has been shown to have minimal toxicity in vitro and in vivo. It has been shown to have low cytotoxicity towards normal cells, making it a potential candidate for cancer therapy. Bnadd has also been shown to have low toxicity towards zebrafish embryos, indicating its potential use in environmental monitoring. However, further studies are needed to determine the long-term effects of Bnadd exposure.
Avantages Et Limitations Des Expériences En Laboratoire
Bnadd has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has been shown to have low toxicity towards normal cells, allowing for in vitro and in vivo studies. However, Bnadd has some limitations for lab experiments. It has limited solubility in water, which may affect its bioavailability. Additionally, its mechanism of action is not fully understood, which may hinder its potential use in cancer therapy.
Orientations Futures
For research include further investigation of its potential use as a cancer therapy, fluorescent probe, and sensor, as well as determining its long-term effects on human health and the environment.
Méthodes De Synthèse
The synthesis of Bnadd involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane in the presence of a strong base such as potassium hydroxide. The reaction yields a yellow crystalline product that is purified through recrystallization. The purity of the product is confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Bnadd has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. Bnadd has also been studied for its potential use as a fluorescent probe in bioimaging. Additionally, Bnadd has been studied for its potential use as a sensor for detecting metal ions in environmental samples.
Propriétés
Numéro CAS |
111863-65-1 |
|---|---|
Nom du produit |
Bnadd |
Formule moléculaire |
C32H48N10O8 |
Poids moléculaire |
700.8 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-[6-[12-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]dodecylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C32H48N10O8/c43-13-19-23(45)25(47)31(49-19)41-17-39-21-27(35-15-37-29(21)41)33-11-9-7-5-3-1-2-4-6-8-10-12-34-28-22-30(38-16-36-28)42(18-40-22)32-26(48)24(46)20(14-44)50-32/h15-20,23-26,31-32,43-48H,1-14H2,(H,33,35,37)(H,34,36,38)/t19-,20-,23-,24-,25-,26-,31-,32-/m1/s1 |
Clé InChI |
UDFZRMFWXQQYTB-YHOFCQOESA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCCCCCCCCCCCNC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)CO)O)O |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCCCCCCCCCCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)CO)O)O |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCCCCCCCCCCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)CO)O)O |
Synonymes |
is(N(6)-adenosyl)dodecane BNADD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




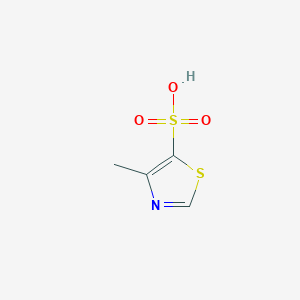
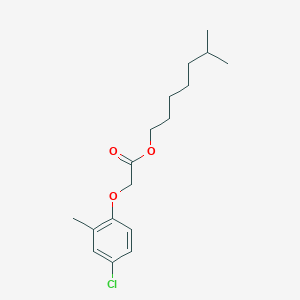
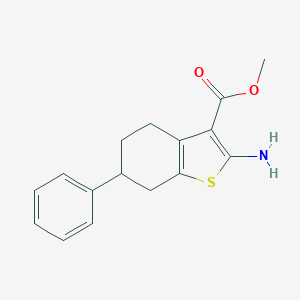
![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)
